LogP: +0.65 Units Higher Lipophilicity Versus the Phenylthio Analog
The target compound (CAS 13894‑16‑1) has a predicted logP of 3.9173, whereas the phenylthio analog (CAS 15507‑87‑6) has a predicted logP of 3.2639, as reported by the Molbase database . This represents a logP enhancement of +0.6534 units, attributable to the para‑chlorine substituent on the phenyl ring. Higher logP generally correlates with improved passive membrane permeability and increased hydrophobic target engagement.
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 3.9173 |
| Comparator Or Baseline | Phenylthio analog (CAS 15507-87-6): 3.2639 |
| Quantified Difference | +0.6534 logP units (21% increase in partition coefficient) |
| Conditions | Predicted logP from Molbase database (consensus model) |
Why This Matters
For medicinal chemistry programs requiring CNS penetration or intracellular target access, the higher logP of the target compound may provide a decisive advantage in lead optimization.
- [1] Molbase. 3-chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide (CAS 13894-16-1) – Physicochemical Properties. https://qiye.molbase.cn/d17603/536479 (accessed 2026-04-30). View Source
- [2] Molbase. 3-chloro-4-phenylsulfanylthiolane 1,1-dioxide (CAS 15507-87-6) – Physicochemical Properties. https://qiye.molbase.cn/d17603/536431 (accessed 2026-04-30). View Source
